molecular formula C8H18N2 B041544 N,N,N',N'-Tetramethyl-2-butene-1,4-diamine CAS No. 4559-79-9

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine

Cat. No.: B041544
CAS No.: 4559-79-9
M. Wt: 142.24 g/mol
InChI Key: KUEDAAUECWBMLW-AATRIKPKSA-N
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Description

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine is an organic compound with the molecular formula C8H18N2. It is also known by its systematic name, 1,4-Bis(dimethylamino)-2-butene. This compound is characterized by the presence of two dimethylamino groups attached to a butene backbone. It is a colorless liquid with a molecular weight of 142.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-dichloro-2-butene with dimethylamine. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine often involves large-scale continuous processes. These processes may utilize similar reaction conditions but are optimized for higher yields and efficiency. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetramethyl-2-butene-1,4-diamine is unique due to its combination of a butene backbone with two dimethylamino groups. This structure imparts specific chemical reactivity and biological activity, making it valuable in various applications .

Biological Activity

N,N,N',N'-Tetramethyl-2-butene-1,4-diamine (CAS No. 4559-79-9) is a synthetic diamine compound notable for its applications in the synthesis of quaternary ammonium surfactants. This compound has garnered attention due to its biological activity, particularly its antimicrobial properties. This article reviews the biological activity of this compound, supported by relevant studies and data.

PropertyValue
Molecular FormulaC₈H₁₈N₂
Molecular Weight142.24 g/mol
Purity>97.0% (GC)
Physical StateColorless to light orange liquid
Flash Point50 °C
Density0.81 g/cm³

Antimicrobial Properties

This compound is primarily recognized for its antimicrobial activity against various pathogens, particularly Pseudomonas aeruginosa . The compound is utilized in the formulation of quaternary bisammonium surfactants, which exhibit significant antimicrobial efficacy. Studies indicate that these surfactants disrupt microbial cell membranes, leading to cell lysis and death.

  • Mechanism of Action : The surfactants derived from this compound operate by interacting with the lipid bilayer of bacterial membranes, increasing permeability and causing leakage of cellular contents.
  • Efficacy Against Pathogens : Research has demonstrated that formulations containing this compound can effectively reduce bacterial load in contaminated environments, making it valuable in healthcare and sanitation applications.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study 1 : A study published in a peer-reviewed journal evaluated the antimicrobial effectiveness of a surfactant formulation containing this compound against Staphylococcus aureus and Escherichia coli . Results indicated a significant reduction in viable cell counts after treatment with the surfactant.
  • Study 2 : Another research project focused on the cytotoxicity of this compound on human cell lines. The findings suggested that while the compound exhibits antimicrobial properties, it also possesses cytotoxic effects at higher concentrations, necessitating careful handling and application.

Safety and Handling

Due to its biological activity and potential toxicity:

  • Hazard Statements :
    • Causes severe skin burns and eye damage (H314).
    • Flammable liquid and vapor (H226).
  • Precautionary Measures : It is recommended to use protective equipment when handling this compound, including gloves and goggles, and to work in a well-ventilated area.

Properties

IUPAC Name

(E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-9(2)7-5-6-8-10(3)4/h5-6H,7-8H2,1-4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEDAAUECWBMLW-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883306
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111-52-4, 4559-79-9
Record name (2E)-N1,N1,N4,N4-Tetramethyl-2-butene-1,4-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,N',N'-Tetramethylbut-2-enylenediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004559799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
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Record name 2-Butene-1,4-diamine, N1,N1,N4,N4-tetramethyl-, (2E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10883306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylbut-2-enylenediamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name (E)-N,N,N',N'-tetramethylbut-2-ene-1,4-diamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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